molecular formula C28H35ClN4O B1676756 Mosapramine CAS No. 89419-40-9

Mosapramine

カタログ番号 B1676756
CAS番号: 89419-40-9
分子量: 479.1 g/mol
InChIキー: PXUIZULXJVRBPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mosapramine is an atypical antipsychotic used in Japan for the treatment of schizophrenia . It is a small molecule with the chemical formula C28H35ClN4O .


Synthesis Analysis

Mosapramine was first synthesized as an improved version of the world’s first iminodibenzyl antipsychotic drug, carpipramine . The synthesis of mosapramine was part of a conscious effort by Japan to develop its own antipsychotic drug .


Molecular Structure Analysis

The molecular structure of Mosapramine is characterized by an average weight of 479.07 and a monoisotopic mass of 478.2499395 . The structure of Mosapramine is complex, with one or two aromatic rings and zero or one non-aromatic ring .


Physical And Chemical Properties Analysis

Mosapramine has a molecular weight of 479.1 g/mol and a molecular formula of C28H35ClN4O . It also has an XLogP3 of 5.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

科学的研究の応用

1. Antipsychotic Effects and Brain Function

Mosapramine has been studied for its antipsychotic effects, particularly in its ability to influence brain function. Fujimura, Hashimoto, and Yamagami (2000) explored mosapramine's impact on Fos protein expression in rat brains, noting its potential to enhance expression in the medial prefrontal cortex. This suggests a beneficial effect on negative symptoms in schizophrenia and indicates a lower tendency to induce neurological side effects (Fujimura, Hashimoto, & Yamagami, 2000).

2. Insulin Sensitivity and Diabetes Control

Ueno et al. (2002) conducted research on mosapride's role in glycemic control in Type II diabetes patients. Their findings suggest that mosapride, as a 5HT-4 receptor agonist, could improve insulin action and glycemic control in these patients, highlighting its potential therapeutic use beyond its primary indication (Ueno et al., 2002).

3. Gastrointestinal Disorders

Studies by Asakawa et al. (2006) and Liu et al. (2005) have demonstrated mosapride's effectiveness in improving gastrointestinal symptoms in different contexts. Asakawa et al. found it useful in treating appetite loss in diabetes patients, while Liu et al. observed its efficacy in alleviating constipation in parkinsonian patients, indicating its broad applicability in managing gastrointestinal disorders (Asakawa et al., 2006); (Liu et al., 2005).

4. Drug Delivery Technology

ElMeshad and El Hagrasy (2011) explored mosapride's incorporation into orodispersible film formulations. This innovation is particularly useful for patients with gastrointestinal disorders, offering a convenient administration method and highlighting the versatility of mosapride in different pharmaceutical forms (ElMeshad & El Hagrasy, 2011).

5. Functional Dyspepsia Treatment

Research on mosapride's application in treating functional dyspepsia has shown its effectiveness in managing symptoms like postprandial fullness and early satiety. This is evident in studies by Chen Sheng-lian (2008) and Curran and Robinson (2008), underscoring mosapride's role in improving the quality of life for patients with functional dyspepsia (Chen Sheng-lian, 2008); (Curran & Robinson, 2008).

Safety And Hazards

When handling Mosapramine, it’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It’s also important to prevent fire caused by electrostatic discharge steam .

特性

IUPAC Name

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUIZULXJVRBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048846
Record name Mosapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mosapramine

CAS RN

89419-40-9
Record name Mosapramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89419-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mosapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mosapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSAPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapramine
Reactant of Route 2
Mosapramine
Reactant of Route 3
Mosapramine
Reactant of Route 4
Reactant of Route 4
Mosapramine
Reactant of Route 5
Mosapramine
Reactant of Route 6
Mosapramine

Citations

For This Compound
291
Citations
M Fujimura, K Hashimoto, K Yamagami - Life Sciences, 2000 - Elsevier
… mosapramine is effective in treating the positive and negative symptoms of schizophrenia (19–22). However, the effect of mosapramine … the effects of mosapramine on the expression of …
Number of citations: 28 www.sciencedirect.com
N Takahashi, T Terao, T Oga, M Okada - Neuropsychobiology, 1999 - karger.com
… of treatment each with risperidone and mosapramine. Although both additions resulted in … and mosapramine addition. These results suggest that risperidone and mosapramine bring …
Number of citations: 17 karger.com
T Kishi, S Matsunaga, Y Matsuda… - … Disease and Treatment, 2014 - Taylor & Francis
Background We conducted a meta-analysis of the iminodibenzyl antipsychotics carpipramine, clocapramine, and mosapramine, which are classified as second-generation …
Number of citations: 16 www.tandfonline.com
T Futamura, Y Ohashi, K Yano, Y Takahashi… - Nihon Yakurigaku …, 1996 - europepmc.org
… Mosapramine showed the highest affinities for these receptor subtypes among the … ) in mosapramine was higher than that of haloperidol, indicating that the effects of mosapramine on …
Number of citations: 6 europepmc.org
C TASHIRO, S SETOGUCHI, T FUKUDA… - Chemical and …, 1993 - jstage.jst.go.jp
Mosapramine (1) is a new neuroleptic drug with an asymmetric carbon atom (8a) in its imidazopyridine ring. The enantiomers of this agent were synthesized to compare their biological …
Number of citations: 5 www.jstage.jst.go.jp
J Ishigooka, M Murasaki, S Miura, M Shibata… - Current therapeutic …, 1994 - Elsevier
… mosapramine was useful in treating both positive and negative symptoms of schizophrenic patients and that mosapramine … The pharmacokinetics of mosapramine in healthy subjects …
Number of citations: 2 www.sciencedirect.com
K Inada, M Murasaki, J Ishigooka - NeuroPsychopharmacotherapy, 2021 - Springer
… As for the metabolic pathway, when mosapramine hydrochloride 25 mg is orally … is highly similar to that of mosapramine. Excretion: When mosapramine hydrochloride 25 mg was orally …
Number of citations: 0 link.springer.com
C Tashiro, S Yuasa, K Demizu - Yakugaku Zasshi: Journal of the …, 1992 - europepmc.org
… alcoholic metabolites of (+-)-3-chloro-5-[3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a] pyridine-3-spiro-4'-peperidino)propyl]-10,11-dihydro-5'-dibenz[b,f ] azepine(mosapramine), a …
Number of citations: 2 europepmc.org
Y Uchihashi, T Morimoto, S Tadokoro - Nihon Yakurigaku zasshi …, 1992 - europepmc.org
[Effects of mosapramine (Y-516), a new dopamine D2 antagonist, on reverse tolerance after repeated administration of methamphetamine by means of the ambulation-increasing effect …
Number of citations: 2 europepmc.org
SV Onrust, K McClellan - CNS drugs, 2001 - Springer
… Perospirone had efficacy similar to that of mosapramine 50 to 300 mg/day in a comparative … Typical antipsychotic agents such as haloperidol, chlorpromazine and mosapramine have …
Number of citations: 83 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。